(2S,3R)-2-(hydroxymethyl)azetidin-3-ol
CAS No.: 1932211-23-8
Cat. No.: VC11512727
Molecular Formula: C4H9NO2
Molecular Weight: 103.1
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1932211-23-8 |
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Molecular Formula | C4H9NO2 |
Molecular Weight | 103.1 |
Introduction
Structural and Stereochemical Features
The azetidine ring in (2S,3R)-2-(hydroxymethyl)azetidin-3-ol adopts a puckered conformation to alleviate ring strain, with the nitrogen atom contributing to basicity (pKa ~8–10 for similar azetidines) . Key structural attributes include:
Molecular Geometry
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Ring system: A four-membered azetidine ring (C3N) with bond angles distorted from ideal tetrahedral geometry (average C-C-N angle ~88°) .
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Substituents:
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C2: Hydroxymethyl group (-CH2OH) in S configuration.
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C3: Hydroxyl group (-OH) in R configuration.
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Hydrogen bonding: Intramolecular H-bonding between C2-OH and C3-OH stabilizes the cis diol conformation .
Stereochemical Analysis
The (2S,3R) configuration imposes distinct spatial arrangements:
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C2 stereocenter: Hydroxymethyl group projects axially in chair-like conformers.
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C3 stereocenter: Hydroxyl group adopts equatorial orientation, minimizing steric clash with the azetidine ring .
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Enantiomeric purity: Critical for bioactivity, as demonstrated in related azetidine-based enzyme inhibitors .
Synthetic Approaches
While no direct synthesis of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol is documented, analogous routes for azetidine alcohols provide a framework for retrosynthetic analysis:
Intramolecular Nucleophilic Displacement
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Precursor: 3-Amino-2-(hydroxymethyl)propanol derivatives.
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Mechanism: Base-induced cyclization (e.g., K2CO3/THF) forms the azetidine ring via SN2 displacement .
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Stereocontrol: Chiral auxiliaries or enzymatic resolution ensures (2S,3R) configuration .
Reductive Amination
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Substrates: 3-Keto-2-(hydroxymethyl)propanal derivatives.
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Yield: 40–60% for similar systems, with diastereomeric ratios up to 4:1 .
Functional Group Interconversion
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Hydroxyl protection: Benzyl or tert-butyldimethylsilyl (TBS) groups prevent undesired side reactions during synthesis .
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Deprotection: Catalytic hydrogenation (H2/Pd-OH) or fluoride-mediated cleavage (TBAF) .
Physicochemical Properties
Stability:
Biological Activity and Applications
Enzyme Inhibition
Azetidine derivatives exhibit glycosidase inhibitory activity by mimicking carbohydrate transition states :
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Amyloglucosidase: IC50 ~12 μM for N-carboxylic azetidine iminosugars .
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Mechanism: Protonated azetidine nitrogen stabilizes oxocarbenium ion intermediates .
Medicinal Chemistry Applications
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ER modulators: Azetidine ethanolamines serve as intermediates in estrogen receptor-targeted therapies .
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Antiviral agents: Structural analogs inhibit viral neuraminidases (e.g., influenza) .
Material Science
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Chiral ligands: Hydroxyl groups enable coordination to transition metals (e.g., Ru, Pd) in asymmetric catalysis .
Challenges and Future Directions
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Stereoselective synthesis: Improving diastereoselectivity in ring-closing steps remains a hurdle .
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Biological profiling: Limited data on toxicity, pharmacokinetics, and target engagement necessitate further study.
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Derivatization: Exploring ethers, esters, and carbamates could enhance bioavailability .
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